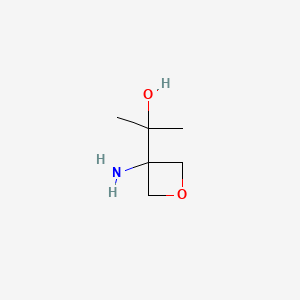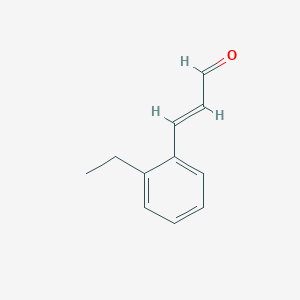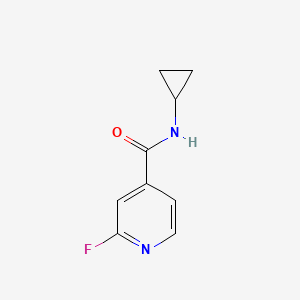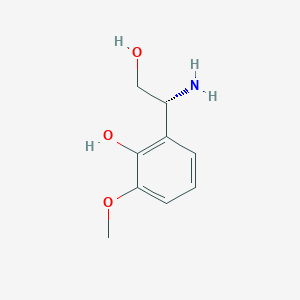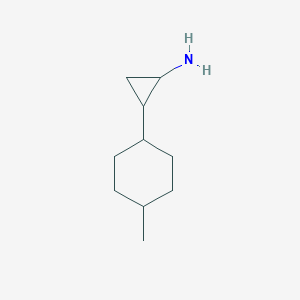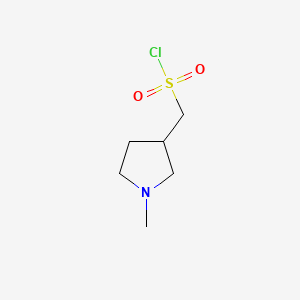
1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one is an organic compound with the molecular formula C8H5BrClF2O It is a halogenated ketone, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one typically involves the halogenation of a suitable precursor. One common method includes the reaction of 2-bromo-4,5-difluoroacetophenone with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 2-bromo-4,5-difluoroacetophenone
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux in an inert atmosphere (e.g., nitrogen or argon)
The reaction yields this compound as the primary product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common nucleophiles include amines, thiols, and alkoxides.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound’s halogen atoms can form halogen bonds with biological molecules, affecting their structure and function. Additionally, the carbonyl group can participate in various biochemical reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one can be compared with other halogenated ketones, such as:
1-(2-Bromo-4,5-difluorophenyl)ethanone: Similar structure but lacks the chlorine atom.
1-(2-Bromo-4-chlorophenyl)ethanone: Contains a chlorine atom but lacks the fluorine atoms.
1-(2-Bromo-4,5-difluorophenyl)-2,2,2-trifluoroethanone: Contains additional fluorine atoms, leading to different chemical properties.
Properties
Molecular Formula |
C8H4BrClF2O |
|---|---|
Molecular Weight |
269.47 g/mol |
IUPAC Name |
1-(2-bromo-4,5-difluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-5-2-7(12)6(11)1-4(5)8(13)3-10/h1-2H,3H2 |
InChI Key |
ZTKLGZIKKFCINE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


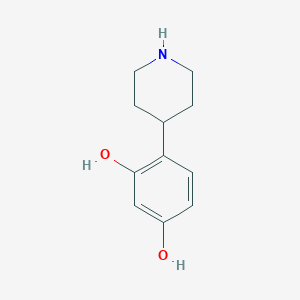

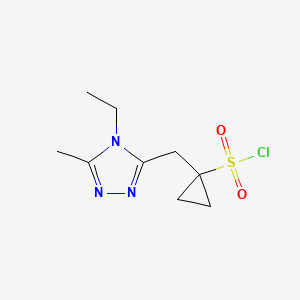
![5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13622471.png)
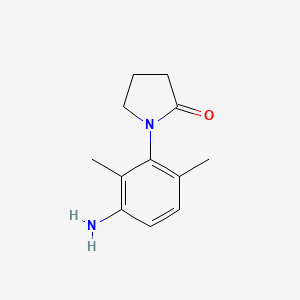
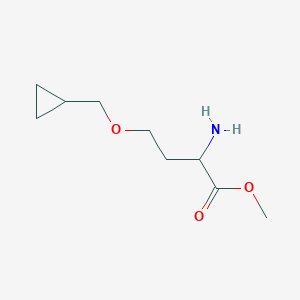
![3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13622482.png)
